7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure, an isopropyl group, and a trifluoromethyl group
Mechanism of Action
Mode of Action
It belongs to a family of pyrazolo[1,5-a]pyrimidines (pps), which have been identified as strategic compounds for optical applications . These compounds exhibit tunable photophysical properties, where electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
The family of pyrazolo[1,5-a]pyrimidines (pps) to which this compound belongs has been used in the study of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
The related family of pyrazolo[1,5-a]pyrimidines (pps) has been used in various applications, including studying the dynamics of intracellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a potential inhibitor for various biological targets.
Medicine: In medicinal chemistry, 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid may be explored for its therapeutic potential. Its trifluoromethyl group can enhance the metabolic stability of drug candidates, making it a valuable moiety in drug design.
Industry: In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents.
Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group but have different core structures.
Uniqueness: 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its specific combination of the isopropyl and trifluoromethyl groups, which can impart unique chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
7-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-5(2)7-3-6(10(18)19)15-9-4-8(11(12,13)14)16-17(7)9/h3-5H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHHMNNWEKBXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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